molecular formula C10H9ClO B1346817 4-Chlorophenyl cyclopropyl ketone CAS No. 6640-25-1

4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817
CAS No.: 6640-25-1
M. Wt: 180.63 g/mol
InChI Key: OPSFCTBBDIDFJM-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol . It is also known by its IUPAC name, (4-chlorophenyl)cyclopropylmethanone. This compound is characterized by the presence of a cyclopropyl group attached to a ketone functional group, with a chlorine atom substituted on the phenyl ring. It is a white to yellowish solid with a melting point of 29-31°C and a boiling point of 135-137°C at 10 mmHg .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , implying that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

The mode of action of 4-Chlorophenyl cyclopropyl ketone involves its reactivity as a ketone. Ketones, such as this compound, can react with nucleophiles to form various products . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species . .

Biochemical Analysis

Biochemical Properties

4-Chlorophenyl cyclopropyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds between the ketone group of this compound and the active site of the enzyme, leading to enzyme inhibition or activation.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity . This binding often involves the formation of a covalent bond between the ketone group of this compound and a nucleophilic residue in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain metabolic enzymes . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also affect the levels of other metabolites within the cell, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with specific biomolecules, thereby modulating its overall biochemical effects.

Chemical Reactions Analysis

4-Chlorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorophenyl cyclopropyl ketone has several applications in scientific research:

Comparison with Similar Compounds

4-Chlorophenyl cyclopropyl ketone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFCTBBDIDFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216623
Record name 4-Chlorophenyl cyclopropyl ketone
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-25-1
Record name (4-Chlorophenyl)cyclopropylmethanone
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Record name 4-Chlorophenyl cyclopropyl ketone
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Record name 6640-25-1
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Record name 4-Chlorophenyl cyclopropyl ketone
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Record name 4-chlorophenyl cyclopropyl ketone
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Synthesis routes and methods

Procedure details

A mixture of anhydrous aluminium chloride (20 g) and chlorobenzene (100 ml) was cooled to 10-15° C and treated dropwise with a solution of 4-chlorobutyrylchloride (20 g) in chlorobenzene (20 ml) over a period of 10 minutes with continuous stirring. The solution was warmed to 20-25° C and stirring was continued for a further 1 hour. It was poured onto ice and extracted with ether and the dried ethereal extract evaporated. The resulting liquid was treated with a solution of potassium hydroxide (12 g) in methanol (60 ml) and left to stand for 30 minutes with occasional shaking. After filtration the residue was washed with methanol and the filtrate evaporated to dryness. The oil was dissolved in ether and washed with water. The dried ethereal solution (Na2SO4) was evaporated and distilled (b.p.125-127°/5mm), yield =21.3 g,nD = 1.5700
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime and how is its synthesis improved as described in the research?

A1: (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime serves as a crucial intermediate in the production of flucycloxuron, a known insecticide. The research details an improved "one-pot" synthesis method for this intermediate using 4-Chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials []. This optimized approach streamlines the process and significantly enhances the yield to 70.6% compared to previous methods. The structure of the final product and intermediates were confirmed through ¹H NMR and IR spectroscopy [].

Q2: What is a different approach for synthesizing a derivative of this compound?

A2: The research highlights a new approach for synthesizing this compound Oxime O-(3-phenoxybenzyl)Ether, another derivative of this compound []. Although the abstract doesn't provide detailed specifics of this new approach, it suggests exploration of alternative synthetic pathways for this specific derivative.

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